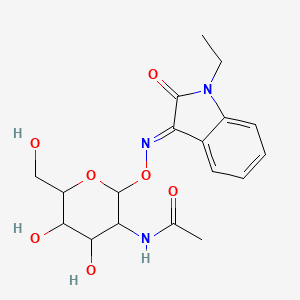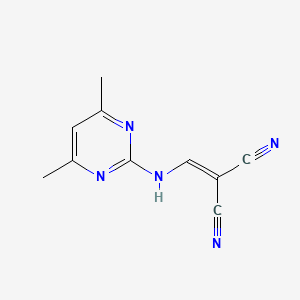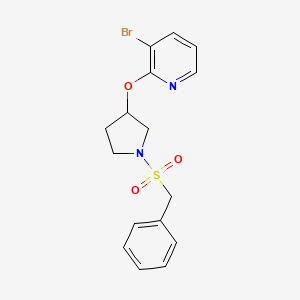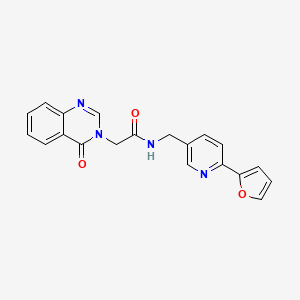![molecular formula C16H18N4O2 B2880894 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 1251689-92-5](/img/structure/B2880894.png)
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinyl methanone moiety, making it a versatile molecule for various chemical reactions and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in assays to investigate its binding affinity and inhibitory effects on specific proteins .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of neurology and oncology .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of the neurotransmitter . This leads to an increase in acetylcholine concentrations at nerve endings, enhancing cholinergic function .
Biochemical Pathways
By analogy with similar compounds, it can be inferred that this compound may affect the cholinergic system by inhibiting ache . This would result in an increase in acetylcholine, affecting various downstream effects such as muscle contraction, heart rate, and other functions regulated by this neurotransmitter .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
If it acts similarly to related compounds, it may increase acetylcholine levels by inhibiting ache . This could potentially enhance cholinergic function, affecting various physiological processes such as muscle contraction and heart rate .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could affect its stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves the reaction of 4-methoxyphenylpiperazine with a pyrimidinyl methanone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine and pyrimidine structure but differs in its functional groups, leading to distinct biological activities.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: This compound has a similar methoxyphenylpiperazine moiety but differs in its aniline group, resulting in different chemical and biological properties.
Uniqueness
What sets 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJHEOLAHGYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
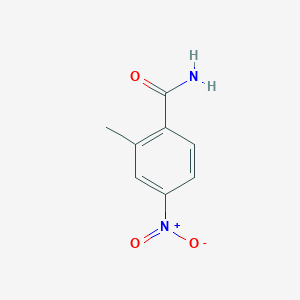
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

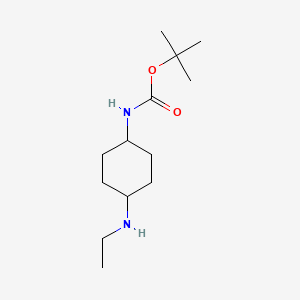
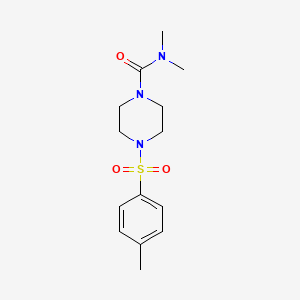
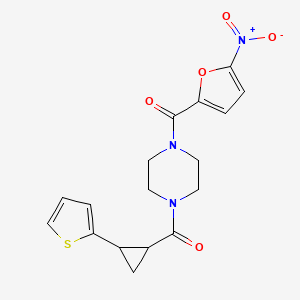

![2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2880822.png)
![4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2880823.png)
